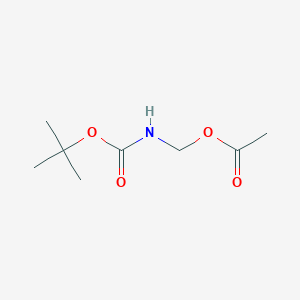

(Boc-amino)methyl Acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino]methyl acetate |

InChI |

InChI=1S/C8H15NO4/c1-6(10)12-5-9-7(11)13-8(2,3)4/h5H2,1-4H3,(H,9,11) |

InChI Key |

XPQGLWNLNDCAFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc Amino Methyl Acetate Preparation

Classical and Established Synthetic Routes to (Boc-amino)methyl Acetate (B1210297)

The traditional synthesis of (Boc-amino)methyl acetate is primarily a two-step process. This involves the protection of the amino group of a suitable precursor, followed by the formation of the acetate ester.

Esterification-Based Approaches for Acetate Formation

The final step in the synthesis of this compound is the esterification of the hydroxyl group of its precursor, N-Boc-aminomethanol. Several classical methods can be employed for this transformation. One common approach involves the reaction of N-Boc-aminomethanol with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acetic acid byproduct. rsc.org

Alternatively, acetyl chloride can be used as the acylating agent. This reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base to neutralize the hydrogen chloride that is formed.

Another established method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). cdnsciencepub.com This method is known for its mild reaction conditions.

A summary of typical reaction conditions for these esterification approaches, based on analogous transformations of N-Boc protected amino alcohols, is presented in Table 1.

Table 1: Classical Esterification Methods for N-Boc-Amino Alcohols

| Reagent/Catalyst System | Solvent | Temperature | Typical Yield |

|---|---|---|---|

| Acetic Anhydride/Pyridine | DCM | 0 °C to RT | >85% |

| Acetyl Chloride/Triethylamine | DCM | 0 °C to RT | >90% |

| Acetic Acid/DCC/DMAP | DCM | RT | ~80-95% |

Note: Data is based on analogous reactions and may vary for this compound.

N-Protection Strategies Employed in Precursor Synthesis

The crucial precursor for the synthesis of this compound is aminomethanol, which requires protection of its primary amine to prevent side reactions during esterification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions. organic-chemistry.orgresearchgate.net

The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). organic-chemistry.orgorgsyn.org This reaction is typically carried out in a solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a mixture of dioxane and water. researchgate.netsemanticscholar.org The presence of a base like triethylamine (Et₃N) or sodium hydroxide (B78521) is often required to facilitate the reaction. orgsyn.orgsemanticscholar.org For less reactive amines or to enhance reaction rates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. rsc.orgcdnsciencepub.com

Another reagent that can be used for Boc protection is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON), which reacts efficiently with amino acids at room temperature. rsc.org

Table 2: Common Reagents for N-Boc Protection of Amines

| Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|

| (Boc)₂O | Triethylamine or NaOH | DCM, THF, or Dioxane/Water | >90% |

| (Boc)₂O / DMAP (cat.) | - | DCM or THF | >95% |

| BOC-ON | Triethylamine | Dioxane/Water | ~90-95% |

Note: Data is based on general procedures for amine protection and may vary for aminomethanol.

Contemporary Methodological Enhancements in this compound Synthesis

Modern synthetic chemistry continuously seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign processes.

Catalytic Systems for Efficient and Selective Preparation

Recent advancements have focused on the use of catalysts to improve the efficiency and selectivity of both the N-protection and esterification steps. For the N-Boc protection of amines, various Lewis acids have been shown to be effective catalysts. For instance, yttria-zirconia-based solid Lewis acids have been employed for the tert-butoxycarbonylation of a wide range of amines with (Boc)₂O, offering the advantage of being a heterogeneous and recyclable catalyst. researchgate.netniscair.res.in Other reported catalysts include copper iodide nanoparticles (CuI-NPs) under mechanochemical conditions, which provides a solvent-free approach.

For the esterification step, enzymatic catalysis offers a green alternative to chemical methods. Lipases, such as Candida antarctica Lipase B (CALB), have been successfully used for the esterification of N-Boc protected amino acids. scirp.org These enzymatic methods are highly selective and operate under mild conditions, often in the absence of organic solvents.

Table 3: Examples of Modern Catalytic Systems

| Reaction Step | Catalyst | Key Advantages |

|---|---|---|

| N-Protection | Yttria-Zirconia | Heterogeneous, recyclable |

| N-Protection | CuI-NPs | Solvent-free (mechanochemical) |

Principles of Sustainable Chemistry in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact. rsc.orgrsc.org Key considerations include atom economy, the use of safer solvents, and the reduction of waste.

In the context of this compound synthesis, a sustainable approach would favor catalytic methods over stoichiometric reagents to reduce waste. rsc.org For example, using a recyclable solid acid catalyst for esterification is preferable to using stoichiometric amounts of a coupling agent like DCC, which generates dicyclohexylurea as a byproduct.

The choice of solvent is another critical factor. Green solvents such as water, ethanol, or ethyl acetate are preferred over hazardous solvents like dichloromethane whenever possible. rsc.org Recent research has explored direct amidation of esters in water as a green solvent, highlighting a move towards more environmentally friendly reaction media. rsc.org Furthermore, solvent-free reaction conditions, such as those employed in mechanochemistry, represent a significant step towards sustainable synthesis.

The reduction of derivatization steps, a core principle of green chemistry, can be addressed by employing highly selective catalysts that obviate the need for protecting groups altogether, although this remains a challenge for many transformations. rsc.org

Reactivity Profiles and Mechanistic Investigations of Boc Amino Methyl Acetate

Nucleophilic Reactivity of the Carbamate (B1207046) Nitrogen Moiety

The nitrogen atom within the tert-butoxycarbonyl (Boc) protecting group of (Boc-amino)methyl acetate (B1210297) displays significantly attenuated nucleophilicity. masterorganicchemistry.com This reduction in reactivity is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group of the carbamate. This resonance stabilization is a defining characteristic of carbamate protecting groups and renders the nitrogen atom largely unreactive towards a wide array of electrophiles under neutral or basic conditions. masterorganicchemistry.comwikipedia.orgtotal-synthesis.com

The stability of the Boc group towards most nucleophiles and bases is a cornerstone of its utility in multi-step synthesis, allowing for selective reactions at other sites within a molecule. organic-chemistry.org For instance, the low nucleophilicity of the carbamate nitrogen allows for selective modifications at the acetate ester or other functional groups without interference from the protected amine. However, under strongly basic conditions, deprotonation of the -NH moiety can occur, which may lead to subsequent reactions. researchgate.net

Electrophilic Characteristics at the Acetate Ester Functionality

The primary site of electrophilic reactivity in (Boc-amino)methyl acetate is the carbonyl carbon of the acetate ester group. This carbon atom is susceptible to attack by a variety of nucleophiles, a characteristic reaction of esters. Quantum chemical calculations on related structures indicate that the lowest unoccupied molecular orbital (LUMO) is predominantly located on the acetate carbonyl carbon, which is consistent with observed patterns of nucleophilic attack.

Common reactions at this electrophilic center include:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, cleaves the ester to yield the corresponding carboxylic acid and methanol (B129727). amelica.org

Transesterification: Treatment with an alcohol in the presence of a suitable catalyst results in the exchange of the methyl group for a different alkyl or aryl group. organic-chemistry.orgnih.gov

Aminolysis: Reaction with amines can lead to the formation of amides.

The reactivity of the ester is influenced by the electron-withdrawing nature of the functional group, which polarizes the carbonyl bond and enhances the electrophilicity of the carbonyl carbon.

Reaction Mechanisms of Hydrolysis and Transesterification Pathways

Hydrolysis: The hydrolysis of the acetate ester in this compound can proceed through either acid-catalyzed or base-mediated pathways.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. This process is selective for the ester group, as the Boc-protecting group is generally stable to mild acidic conditions used for ester hydrolysis, although strong acids like trifluoroacetic acid will cleave the Boc group. chemistrysteps.comjk-sci.com

Base-Mediated Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group, resulting in the formation of the carboxylate salt. amelica.org The Boc group is highly resistant to basic hydrolysis. total-synthesis.com A study on the hydrolysis of a similar N-Boc protected amino acid methyl ester demonstrated selective cleavage of the ester in the presence of the carbamate. amelica.org

Transesterification: This process involves the substitution of the methoxy (B1213986) group of the ester with another alkoxy group. The reaction is typically catalyzed by either an acid or a base, or by specific metal catalysts. A study utilizing a tetranuclear zinc cluster as a catalyst demonstrated efficient transesterification of various methyl esters, including those with Boc-protecting groups, under mild, nearly neutral conditions. organic-chemistry.org The mechanism involves coordination of the ester to the catalyst, activating it for nucleophilic attack by the incoming alcohol. Such methods are advantageous as they tolerate sensitive functional groups like the Boc protectorate without causing deprotection or epimerization. organic-chemistry.org Another investigation showed that calcium acetate can also catalyze the transesterification of Boc-protected peptide esters. nih.gov

Mechanistic Studies of Elimination and Rearrangement Processes Involving the Protected Aminomethyl Group

While the Boc group is prized for its stability, under specific conditions, the entire (Boc-amino)methyl group can participate in elimination or rearrangement reactions.

Elimination: The most common reaction involving the loss of the Boc group is its acid-catalyzed removal. The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.comjk-sci.com The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. jk-sci.com The formation of the gaseous byproducts, isobutylene (B52900) (from the cation) and carbon dioxide, drives the reaction to completion. total-synthesis.com

Rearrangement: Intramolecular rearrangements involving the Boc group can also occur. For instance, an N-to-O Boc transfer has been observed where a newly formed, highly nucleophilic alkoxide within the same molecule attacks the Boc group, transferring it from a nitrogen to an oxygen atom. total-synthesis.com In other complex systems, the nitrogen of the Boc-carbamate has been shown to act as an intramolecular nucleophile. For example, the N-Boc carbonyl oxygen can attack a suitable electrophilic center within the same molecule, leading to cyclization products like oxazolidinones. researchgate.net

Computational Chemistry Approaches for Elucidating Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of molecules like this compound. southampton.ac.uknih.gov These methods provide detailed insights into electronic structure, reaction pathways, and the energetics of transition states that are often difficult to probe experimentally.

Electronic Structure and Reactivity: Quantum chemical calculations can map the distribution of electron density and molecular orbitals. For related molecules, calculations have confirmed that the LUMO is centered on the ester carbonyl, identifying it as the primary site for nucleophilic attack, while the HOMO shows significant contribution from the nitrogen lone pair and aromatic systems (in related structures), indicating its electron-rich character.

Reaction Pathways and Transition States: DFT studies have been employed to model complex reaction mechanisms. For example, in the ring-opening of epoxides by amines, computational studies have helped to substantiate the role of the solvent in influencing the nucleophilicity of the amine and to calculate the total charge on the amino group, correlating it with product yields. nih.gov For the cyclization of related γ-amino-β-oxo esters to form tetramic acids, the B3LYP hybrid density functional method was used to study the mechanism, revealing the crucial role of the proton on the nitrogen atom in initiating the intramolecular cyclization. southampton.ac.uk Such computational models can predict activation energies and the geometries of transition states, offering a detailed picture of the reaction coordinates for hydrolysis, transesterification, and rearrangement processes.

Application of Boc Amino Methyl Acetate As a Versatile Synthon in Complex Molecule Synthesis

Strategies for Aminomethylation in the Construction of Nitrogen-Containing Heterocyclic Systems

The aminomethyl moiety is a common structural motif in a vast number of biologically active compounds and natural products. (Boc-amino)methyl acetate (B1210297) provides a stable, yet readily functionalizable, source for the introduction of a protected aminomethyl group, which can then be elaborated into various nitrogen-containing heterocyclic systems.

The construction of pyrrolidine (B122466) and piperidine (B6355638) rings, core structures in many alkaloids and pharmaceuticals, can be achieved through various synthetic strategies. nih.govnih.gov One common approach involves the intramolecular cyclization of a suitably functionalized amine onto an electrophilic center. While direct examples of (Boc-amino)methyl acetate in these cyclizations are not extensively documented, its derivatives play a crucial role. For instance, N-Boc protected amino acids can be converted into precursors for intramolecular carboamination reactions to furnish N-functionalized pyrrolidines and piperidines. nih.gov

A general strategy involves the conversion of the acetate group of this compound into a more reactive electrophile or nucleophile, which can then participate in ring-forming reactions. For example, reduction of the acetate to an alcohol, followed by conversion to a leaving group (e.g., tosylate or mesylate), would generate a potent electrophile for intramolecular cyclization with a tethered nucleophile to form pyrrolidine or piperidine rings.

| Reaction Type | Precursor from this compound Derivative | Resulting Heterocycle | Key Transformation |

| Intramolecular Carboamination | γ- or δ-alkenyl N-Boc-aminomethyl derivative | Pyrrolidine or Piperidine | Oxidative cyclization |

| Reductive Amination | N-Boc protected ω-amino aldehyde/ketone | Piperidine | Intramolecular imine formation and reduction |

| Nucleophilic Substitution | N-Boc protected amino alcohol with a terminal leaving group | Pyrrolidine or Piperidine | Intramolecular cyclization |

This table presents plausible synthetic strategies for the formation of pyrrolidine and piperidine scaffolds utilizing derivatives of this compound, based on established synthetic methodologies.

The synthesis of strained four-membered azetidine (B1206935) rings is of significant interest due to their presence in numerous biologically active compounds. magtech.com.cn this compound and its derivatives have been utilized in the synthesis of functionalized azetidines. A notable strategy involves the aza-Michael addition of amines to α,β-unsaturated esters derived from (N-Boc)azetidin-3-one. nih.govmdpi.com For instance, the Horner-Wadsworth-Emmons reaction of (N-Boc)azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate yields methyl (N-Boc-azetidin-3-ylidene)acetate. nih.govresearchgate.net Subsequent aza-Michael addition of various amines leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.comresearchgate.net

The synthesis of aziridines, the three-membered nitrogen heterocycles, often involves the cyclization of β-amino alcohols or related precursors. nih.gov While direct application of this compound is less common, its derivatives can be envisioned as precursors for such transformations.

| Starting Material | Reagent/Reaction | Intermediate | Product | Reference |

| (N-Boc)azetidin-3-one | Horner-Wadsworth-Emmons | Methyl (N-Boc-azetidin-3-ylidene)acetate | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | nih.govresearchgate.net |

| Alkyl 2-(bromomethyl)acrylates | Amination, Bromination, Base-induced cyclization | N/A | Alkyl 2-(bromomethyl)aziridine-2-carboxylates | nih.gov |

This table summarizes key findings in the synthesis of azetidine and aziridine (B145994) rings where Boc-protected aminomethyl precursors are involved.

Nitrogen-containing heteroaromatic compounds are ubiquitous in medicinal chemistry and materials science. This compound can serve as a building block for the synthesis of substituted heteroaromatics such as pyrazoles. For example, novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized regioselectively. nih.gov This approach provides access to novel heterocyclic amino acids in their N-Boc protected ester form, which are valuable as both achiral and chiral building blocks. nih.gov

The general strategy involves the condensation of a (Boc-amino)methyl-containing fragment with a suitable precursor to construct the heteroaromatic core. The Boc-protected amine provides a latent site for further functionalization or can be deprotected to reveal the free amine.

| Heteroaromatic System | Synthetic Strategy | Role of this compound Derivative |

| Pyrazole | Condensation of a β-ketoester equivalent with a hydrazine | Provides the C4 and C5 or C3 and C4 carbons with a protected amino substituent |

| Imidazole | Reaction of an α-dicarbonyl compound with an aldehyde and ammonia (B1221849) (Radziszewski synthesis) | Can serve as the aldehyde component, introducing a protected aminomethyl group at the 2-position |

| Pyridine (B92270) | Hantzsch pyridine synthesis | Can be a component in the condensation, leading to substituted dihydropyridines |

This table outlines potential synthetic routes to various nitrogen-containing heteroaromatic frameworks utilizing derivatives of this compound.

Contributions to Asymmetric Synthesis and Chiral Auxiliary Methodologies

Asymmetric synthesis, the preparation of chiral compounds in enantiomerically enriched form, is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. this compound, when derived from a chiral amino acid, can be utilized as a chiral building block in asymmetric synthesis.

The tert-butyloxycarbonyl (Boc) group itself is achiral, but when attached to a chiral aminomethyl acetate, the entire molecule becomes a chiral synthon. This allows for the introduction of a stereocenter at the carbon bearing the amino group, which can then direct the stereochemistry of subsequent reactions. For example, the asymmetric alkylation of enolates derived from imides formed between a chiral oxazolidinone auxiliary and a carboxylic acid is a well-established method for creating new stereocenters. A similar strategy could be employed with a chiral this compound derivative.

| Asymmetric Method | Role of Chiral this compound | Potential Outcome |

| Chiral Pool Synthesis | Starting material derived from a natural amino acid | Enantiopure products incorporating the aminomethyl fragment |

| Diastereoselective Alkylation | Formation of a chiral enolate | Control over the stereochemistry of a newly formed C-C bond |

| Asymmetric Aza-Morita-Baylis-Hillman Reaction | Substrate for the reaction | Synthesis of 3-substituted-3-aminooxindoles with chiral quaternary carbon centers nih.gov |

This table illustrates the potential contributions of chiral this compound to various asymmetric synthesis methodologies.

Utilization in Peptide and Peptidomimetic Chemical Building Block Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, providing a robust protecting group for the N-terminus of amino acids that can be readily removed under acidic conditions. peptide.comyoutube.com this compound can be considered a protected glycine (B1666218) methyl ester, a fundamental building block in peptide synthesis. It can be coupled with other N-protected amino acids or peptides to extend the peptide chain.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov this compound and its derivatives can be used to synthesize peptidomimetic scaffolds. For example, the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids, which act as rigid dipeptide mimics, has been reported. nih.gov

| Application | Specific Use of this compound or Derivative | Significance |

| Solid-Phase Peptide Synthesis (SPPS) | As a protected glycine unit for incorporation into a peptide sequence | Fundamental building block for peptide synthesis |

| Solution-Phase Peptide Synthesis | N-protected amino acid for coupling reactions | Allows for the synthesis of dipeptides and larger peptide fragments |

| Peptidomimetic Synthesis | Precursor for the synthesis of constrained amino acid analogs | Leads to the development of novel therapeutic agents with improved pharmacokinetic properties nih.gov |

| Synthesis of N-methylamino acids | Can be a precursor for N-alkylation to produce N-methylated amino acids | N-methylation is a common strategy to improve peptide properties nsf.gov |

This table highlights the utility of this compound and its derivatives in the fields of peptide and peptidomimetic synthesis.

Derivatization and Functionalization of Boc Amino Methyl Acetate

Chemical Transformations at the Acetate (B1210297) Ester Position

The acetate group in (Boc-amino)methyl acetate serves as a reactive handle for various chemical modifications while the robust N-Boc group typically remains intact, especially under neutral or basic conditions. The primary transformations at this position include nucleophilic acyl substitution and reduction.

Hydrolysis (Saponification): The ester can be hydrolyzed under basic conditions, for example using sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like THF or methanol (B129727). This reaction cleaves the acetate group to yield the corresponding N-Boc-aminomethanol. This transformation is a standard saponification reaction common to alkyl esters.

Transesterification: The methyl group of the acetate can be exchanged with other alkyl or aryl groups through transesterification. researchgate.net This reaction is typically catalyzed by an acid or a base and is driven by the use of a large excess of the desired alcohol. For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield N-Boc-aminomethyl benzoate. The efficiency of transesterification can be influenced by the choice of catalyst and reaction conditions. researchgate.netnih.gov

Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol, affording N-Boc-aminomethanol. Common reducing agents for this transformation include lithium borohydride (B1222165) (LiBH₄) in THF or diisobutylaluminium hydride (DIBAL-H). rsc.org This reduction is often a high-yielding process and provides a key intermediate for further functionalization. core.ac.uk

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the ester carbonyl. masterorganicchemistry.com This reaction typically involves a twofold addition of the Grignard reagent. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which upon acidic workup yields a secondary alcohol. masterorganicchemistry.com This provides a powerful method for constructing new carbon-carbon bonds. masterorganicchemistry.com

| Transformation | Typical Reagents | Product | General Conditions |

|---|---|---|---|

| Hydrolysis | NaOH or LiOH in THF/H₂O | N-Boc-aminomethanol | Room temperature |

| Transesterification | R'-OH, Acid or Base Catalyst | N-Boc-aminomethyl R'-oate | Reflux in excess alcohol |

| Reduction | LiBH₄ or DIBAL-H in THF | N-Boc-aminomethanol | 0 °C to room temperature |

| Grignard Reaction | 2 eq. R'-MgX, then H₃O⁺ | 1-(N-Boc-amino)-2-R'-propan-2-ol | Anhydrous ether or THF, 0 °C |

Modifications and Deprotection Strategies for the N-Boc Protected Amine Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic attacks. total-synthesis.comsci-hub.se Its removal, however, can be achieved efficiently under acidic conditions.

The standard mechanism for acidic deprotection involves protonation of the carbamate (B1207046) carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com This cation is typically scavenged by the solvent or an added nucleophile.

Common deprotection strategies include:

Strong Acidolysis: The most common method involves treatment with strong acids like neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). fishersci.co.uk Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as 1,4-dioxane, methanol, or ethyl acetate are widely used. These reactions are typically fast, often proceeding to completion at room temperature within a few hours. fishersci.co.ukresearchgate.net

Milder Acidic Conditions: For substrates containing other acid-sensitive functional groups, milder conditions may be required. Lewis acids such as zinc bromide (ZnBr₂) in DCM can effectively cleave the Boc group. fishersci.co.uk Trimethylsilyl iodide (TMSI) also serves as a reagent for deprotection under neutral, anhydrous conditions.

Thermal Deprotection: In some cases, the Boc group can be removed by heating, although this generally requires higher temperatures and is less common for simple substrates.

The key advantage of the Boc group is its orthogonality with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, allowing for selective deprotection in complex multi-step syntheses. organic-chemistry.org

| Reagent(s) | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% TFA in DCM, RT, 1-2 h | Standard, highly effective method. fishersci.co.uk |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M HCl solution, RT, 1-2 h | Provides the amine as a hydrochloride salt. mdpi.com |

| Aqueous Phosphoric Acid | - | Mild heating | An environmentally benign option for some substrates. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT, overnight | Milder Lewis acid conditions suitable for acid-sensitive molecules. fishersci.co.uk |

| Trimethylsilyl Iodide (TMSI) | Chloroform or Acetonitrile | RT | Cleaves carbamates under neutral, anhydrous conditions. |

Generation and Reactivity of Advanced Intermediates Derived from this compound

Beyond simple transformations of its constituent functional groups, this compound can be a precursor to highly reactive intermediates that are valuable in the construction of complex molecular architectures.

N-Acyliminium Ions: N-Boc protected α-alkoxy carbamates, such as this compound, are excellent precursors for N-acyliminium ions. In the presence of a Lewis acid or a protic acid, the acetate group can be eliminated to generate a highly electrophilic N-acyliminium ion. beilstein-journals.orgresearchgate.net This intermediate readily reacts with a wide range of carbon- and heteroatom-based nucleophiles, including arenes (in Friedel-Crafts type reactions), alkenes, silyl (B83357) enol ethers, and organometallic reagents. This reactivity provides a powerful platform for forming new C-C bonds at the carbon adjacent to the nitrogen atom. researchgate.net

Isocyanate Intermediates: While the Boc group is stable to many bases, under strongly basic conditions, the N-H proton of the carbamate can be deprotonated. Subsequent elimination of the tert-butoxide anion can lead to the in-situ formation of a highly reactive isocyanate intermediate. researchgate.net This aminomethyl isocyanate can then be trapped by various nucleophiles. For instance, reaction with an alcohol would yield a different carbamate, while reaction with an amine would produce a urea (B33335) derivative. mdpi.com This pathway effectively transforms the protected amine into a versatile electrophilic building block. nih.gov

Anionic Intermediates: The generation of a carbanion alpha to the nitrogen of an N-Boc-protected amine is a challenging but valuable transformation. While direct deprotonation of the methylene (B1212753) group in this compound is not feasible, related precursors can be used to generate N-Boc stabilized α-amino anions. These nucleophilic intermediates can participate in reactions such as alkylation with alkyl halides or addition to carbonyl compounds, providing another route for C-C bond formation.

| Intermediate | Generation Method | Subsequent Reaction Type | Example Product Class |

|---|---|---|---|

| N-Acyliminium Ion | Lewis or Protic Acid (e.g., BF₃·OEt₂, TFA) | Nucleophilic Addition | α-Substituted Amines |

| Isocyanate | Strong Base (e.g., n-BuLi) followed by elimination | Nucleophilic Addition (Trapping) | Ureas, Carbamates |

| α-Amino Anion (from related precursors) | Strong Base (e.g., s-BuLi/TMEDA) | Alkylation, Carbonyl Addition | Substituted Amines |

Advanced Analytical Methodologies for Studying Boc Amino Methyl Acetate Transformations and Derived Products

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopy is a cornerstone in the analysis of (Boc-amino)methyl acetate (B1210297) reactions, providing detailed structural information at the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecular changes occurring during a transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the conversion of (Boc-amino)methyl acetate into its derivatives.

In ¹H NMR spectroscopy, the progress of a deprotection reaction can be monitored by observing the disappearance of the characteristic singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector, which typically appears around δ 1.4-1.5 ppm. mdpi.comresearchgate.net Similarly, the singlet for the methyl ester protons at approximately δ 3.7 ppm is a key indicator for transformations involving the ester moiety. mdpi.comchemicalbook.com Upon successful Boc deprotection, the tert-butyl signal vanishes, and a new signal corresponding to the amine protons (or ammonium (B1175870) protons, -NH₃⁺, if in an acidic medium) appears. researchgate.net These amine proton signals can sometimes be broad and their chemical shift variable depending on solvent and concentration. researchgate.net

¹³C NMR spectroscopy provides complementary information. The transformation of this compound is confirmed by the disappearance of signals characteristic of the Boc group, namely the quaternary carbon at ~80 ppm and the carbamate (B1207046) carbonyl carbon at ~155 ppm. mdpi.com The ester carbonyl carbon resonates at approximately 171 ppm. mdpi.com Real-time monitoring of these spectral changes can provide kinetic data and insights into the reaction mechanism. acs.orgnih.gov For instance, the sequential acquisition of NMR spectra allows for the construction of reaction progress curves, which can be fitted to kinetic models. nih.gov

| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |

|---|---|---|

| This compound | ~1.45 (s, 9H, C(CH₃)₃) ~3.75 (s, 3H, OCH₃) ~3.90 (d, 2H, CH₂) ~5.0 (br s, 1H, NH) | ~28.3 (C(CH₃)₃) ~52.5 (OCH₃) ~45.0 (CH₂) ~80.0 (C(CH₃)₃) ~156.0 (Urethane C=O) ~171.0 (Ester C=O) |

| Aminomethyl Acetate (from Boc deprotection) | ~3.75 (s, 3H, OCH₃) ~3.60 (s, 2H, CH₂) Signals for NH₂/NH₃⁺ are variable | ~52.5 (OCH₃) ~44.0 (CH₂) ~172.0 (Ester C=O) |

| Boc-aminomethyl Carboxylic Acid (from ester hydrolysis) | ~1.45 (s, 9H, C(CH₃)₃) ~3.80 (d, 2H, CH₂) ~5.1 (br s, 1H, NH) COOH proton is broad, variable | ~28.3 (C(CH₃)₃) ~43.0 (CH₂) ~80.5 (C(CH₃)₃) ~156.5 (Urethane C=O) ~174.0 (Acid C=O) |

Mass Spectrometry (MS) for Identification and Reaction Pathway Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the starting materials, products, and any detectable intermediates. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex reaction mixtures. beilstein-journals.org

For Boc-protected compounds, analysis by MS, particularly with electrospray ionization (ESI), can be challenging. The Boc group is notoriously labile under typical MS ion source conditions and can undergo a facile McLafferty rearrangement, leading to the in-source loss of the protecting group. researchgate.net This results in the observation of a fragment ion corresponding to the deprotected species rather than the protonated molecular ion of the intact Boc-protected compound. While this complicates the determination of the molecular weight of the starting material, this characteristic fragmentation is often used as diagnostic evidence for the presence of a Boc group. researchgate.net

During reaction monitoring, MS can confirm the identity of the final product by matching its observed mass-to-charge ratio (m/z) with the calculated value. For example, upon acidic deprotection of this compound, one would monitor for the disappearance of the signal corresponding to the starting material and the appearance of a new signal for the deprotected aminomethyl acetate. The technique is also invaluable for confirming proposed reaction pathways by detecting key intermediates, even if they are transient. microsaic.comosti.gov

| Compound/Ion | Molecular Formula | Calculated m/z for [M+H]⁺ |

|---|---|---|

| This compound | C₈H₁₅NO₄ | 190.1074 |

| Aminomethyl Acetate | C₃H₇NO₂ | 90.0549 |

| Boc-aminomethyl Carboxylic Acid | C₇H₁₃NO₄ | 176.0917 |

Infrared (IR) Spectroscopy for Functional Group Analysis During Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule and monitoring their changes during a chemical reaction. The analysis of this compound transformations benefits significantly from tracking characteristic vibrational frequencies.

The starting material exhibits several key absorption bands: a sharp N-H stretch for the carbamate group around 3300-3500 cm⁻¹, a strong C=O stretching band for the carbamate carbonyl near 1700 cm⁻¹, and another strong C=O stretching band for the ester carbonyl around 1740 cm⁻¹. thieme-connect.combeilstein-journals.org

During Boc deprotection, the most significant changes in the IR spectrum include the disappearance of the carbamate C=O band and the N-H stretch associated with it. researchgate.net Concurrently, the formation of a primary amine product would be indicated by the appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region and N-H bending vibrations around 1600 cm⁻¹. researchgate.net If the deprotection is performed under acidic conditions, the resulting ammonium salt will show broad N-H stretching bands.

For ester hydrolysis, the key spectral change is the disappearance of the ester C=O stretch at ~1740 cm⁻¹ and the appearance of a very broad O-H stretch for the carboxylic acid (from ~2500-3300 cm⁻¹) overlapping the C-H region, along with the appearance of a carboxylic acid C=O stretch around 1710 cm⁻¹. The use of in-line or on-line Fourier-transform IR (FT-IR) spectroscopy allows for real-time monitoring of the reaction by tracking the intensity of a characteristic band of a reactant or product. nih.gov

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Comment |

|---|---|---|---|

| Carbamate (Boc) | N-H stretch | ~3300-3500 | Disappears upon deprotection |

| Carbamate (Boc) | C=O stretch | ~1700 | Strong absorption; disappears upon deprotection |

| Ester | C=O stretch | ~1740 | Strong absorption; disappears upon hydrolysis |

| Primary Amine | N-H stretch | ~3300-3500 (two bands) | Appears after deprotection and neutralization |

| Carboxylic Acid | O-H stretch | ~2500-3300 | Very broad; appears after ester hydrolysis |

| Carboxylic Acid | C=O stretch | ~1710 | Appears after ester hydrolysis |

Chromatographic Methods for Reaction Progress Monitoring and Product Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, thereby allowing for the qualitative and quantitative assessment of reaction progress and final product purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of a reaction. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting material, the conversion can be visualized by the disappearance of the starting material spot and the appearance of a new spot for the product, which will have a different retention factor (Rƒ). For transformations involving Boc deprotection, the resulting free amine can be visualized using a ninhydrin (B49086) stain, which produces a characteristic colored spot, confirming the presence of a primary or secondary amine. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative tool for reaction analysis. nih.gov Using a suitable column and mobile phase, typically in a reversed-phase setup, HPLC can separate the starting material, product, and any impurities. By integrating the peak areas in the chromatogram, one can accurately determine the conversion of the reactant and the purity of the isolated product. nih.gov However, care must be taken when analyzing Boc-protected compounds, as acidic additives commonly used in mobile phases, such as trifluoroacetic acid (TFA), can cause partial or complete deprotection of the analyte on the column, leading to inaccurate quantification. researchgate.net Therefore, method development often requires careful selection of non-acidic or buffered mobile phases.

Gas Chromatography (GC) , often coupled to a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. beilstein-journals.org While this compound and its direct derivatives may require derivatization to increase their volatility, GC-MS is an excellent tool for identifying volatile byproducts and assessing purity.

| Method | Primary Application | Key Considerations |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring | Fast and simple; use of specific stains (e.g., ninhydrin) for product visualization. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and product purity | High precision; potential for on-column deprotection with acidic mobile phases. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components and impurities | Requires analyte to be volatile and thermally stable; may need derivatization. beilstein-journals.org |

X-ray Crystallography for the Definitive Structural Determination of Derivatives and Key Intermediates

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While it is not used for real-time reaction monitoring, it provides an unambiguous structural proof for stable, crystalline reaction products or key intermediates derived from this compound.

A successful single-crystal X-ray diffraction analysis provides a wealth of information, including bond lengths, bond angles, torsional angles, and absolute stereochemistry. This level of detail is unparalleled by other analytical techniques and is considered the gold standard for structural confirmation. The crystal structure of a derivative of this compound would confirm the molecular connectivity and provide insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net Structural studies on numerous Boc-protected amino acids and peptides have established the characteristic geometry of the tert-butoxycarbonyl group. beilstein-journals.orgresearchgate.net Obtaining a crystal structure of a final product provides irrefutable evidence of a successful transformation.

| Parameter | Value |

|---|---|

| Compound Name | Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 7.5845(4) |

| b (Å) | 14.7024(5) |

| c (Å) | 18.1433(6) |

| β (°) | 98.753(4) |

Future Directions and Emerging Research Avenues in Boc Amino Methyl Acetate Chemistry

Development of Novel Catalytic Strategies for Enhanced Reactivity and Stereoselectivity

A significant frontier in the application of (Boc-amino)methyl acetate (B1210297) and related compounds is the development of advanced catalytic methods to control reactivity and introduce chirality. The methylene (B1212753) group of (Boc-amino)methyl acetate is a prime target for asymmetric functionalization, which is crucial for the synthesis of non-natural amino acids.

Future research is moving towards several key catalytic domains:

Transition Metal Catalysis: Nickel-catalyzed enantioconvergent cross-coupling reactions have emerged as a powerful tool for transforming racemic α-halo glycine (B1666218) derivatives into a wide array of enantioenriched unnatural α-amino acids. nih.gov This strategy allows for the coupling of alkyl halides with alkylzinc reagents under mild conditions, tolerating numerous functional groups. nih.gov Future work will likely expand the scope of coupling partners and catalysts to further enhance the versatility of this method for modifying the this compound backbone. Another novel approach involves a tetrazine catalytic system, which, in the presence of zinc acetate and air, can activate C-S bonds to facilitate the reaction between α-benzylthioglycine esters and electron-rich aromatics, yielding N-aryl-α-arylated glycine ester derivatives. rsc.org

Photoredox and Organocatalysis: Light-mediated reactions and metal-free catalysis offer sustainable and powerful alternatives for activating simple precursors. For instance, photoredox catalysis has been successfully used in the [3+2]-cycloaddition of N-Boc-protected precursors to generate complex cyclic α-quaternary β-amino acids with high enantioselectivity. rsc.org Organocatalytic routes are also being developed for the highly enantioselective addition of unmodified aldehydes to imines derived from amino acids, providing access to Boc-protected β-amino aldehydes and acids. soton.ac.uk These methods represent a shift towards greener and more efficient synthetic protocols.

Table 1: Emerging Catalytic Strategies for Modifying Boc-Amino Esters

| Catalytic Strategy | Transformation | Key Features | Potential Application for this compound |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Enantioconvergent alkylation of α-halo glycine esters | High enantioselectivity; broad functional group tolerance. nih.gov | Asymmetric synthesis of α-substituted amino acids. |

| Tetrazine Catalysis | C-S bond activation for C-C bond formation | Mild, ambient conditions; uses air as the oxidant. rsc.org | Synthesis of α,α-diaryl glycine derivatives. |

| Photoredox Catalysis | [3+2] Cycloaddition | Access to complex cyclic amino acids; high stereocontrol. rsc.org | Construction of constrained peptidomimetics. |

Integration into Flow Chemistry Systems and Automated Synthetic Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery has accelerated the integration of fundamental building blocks like this compound into automated and continuous flow systems. These technologies offer enhanced control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing.

Continuous Flow Peptide Synthesis (CFPS): Early work demonstrated the feasibility and efficiency of using Boc-amino acids in continuous-flow solid-phase peptide synthesis (SPPS). pnas.orgnih.govresearchgate.net Compared to batch methods, flow systems allow for faster cycles of deprotection and coupling, reduced reagent consumption, and easier automation. pnas.orgnih.gov Modern flow reactors, often coupled with in-line purification, are poised to make the synthesis of peptides using Boc-protected building blocks even more efficient and scalable. durham.ac.uk

Automated Solution-Phase Synthesis: Automation is not limited to solid-phase methods. Solution-phase automated synthesizers have been successfully employed for the multi-step synthesis of complex molecules starting from simple Boc-amino esters. For example, the synthesis of Garner's aldehyde, a versatile chiral intermediate, was achieved through an automated platform that performed Boc protection, acetal (B89532) formation, and ester reduction in sequence. nih.gov This demonstrates the potential for this compound to serve as a starting material in fully automated sequences for producing not just peptides, but also other valuable chiral building blocks.

The integration of this compound into these platforms is critical for high-throughput synthesis, enabling the rapid generation of libraries of peptides, peptidomimetics, and other complex molecules for biological screening.

Exploration of Unconventional Synthetic Applications and Methodologies

Beyond its role in linear peptide synthesis, researchers are exploring novel and unconventional ways to use the this compound scaffold to build complex molecular architectures. This involves leveraging its inherent reactivity in multicomponent reactions, cycloadditions, and rearrangements.

Synthesis of Heterocyclic Scaffolds: this compound and its derivatives are increasingly used as precursors for diverse heterocyclic systems, which are privileged structures in medicinal chemistry. nih.gov For example, Boc-protected amino esters can be converted into β-keto esters, which then serve as key intermediates in the regioselective synthesis of pyrazoles and oxazoles. researchgate.net Ring-rearrangement metathesis of Boc-protected (oxa)norbornene β-amino esters provides a stereocontrolled route to novel azaheterocyclic β-amino esters. researchgate.netrsc.org This approach transforms a simple amino acid derivative into a complex, fused-ring system.

Multicomponent and Domino Reactions: The efficiency of modern organic synthesis relies heavily on reactions that form multiple bonds in a single operation. Future research will likely see this compound used more frequently in multicomponent reactions (MCRs). While direct applications are still emerging, the principle of using simple building blocks in domino reactions to create complex structures, such as δ-lactams, is an active area of research. mdpi.com

Novel Rearrangements: Under strongly basic conditions, N-Boc derivatives of amino acid esters can undergo unexpected rearrangements. For instance, treatment with excess lithium diisopropylamide (LDA) can induce a rapid acyl nitrogen-to-carbon migration at low temperatures, transforming the Boc-amino ester into an α-aminoketone. rsc.org Exploring the scope and mechanism of such unconventional transformations could open new pathways to previously inaccessible molecular structures.

Design and Synthesis of Analogues with Tuned Reactivity Profiles for Specific Transformations

Modifying the structure of this compound to create analogues with tailored properties is a key strategy for expanding its synthetic utility. By introducing different functional groups or altering the carbon backbone, chemists can fine-tune the molecule's steric and electronic characteristics for specific applications.

Backbone Homologation: A prominent area of research is the synthesis of β-amino acid analogues. Safe and efficient methods have been developed for the homologation of α-amino acids to produce enantiopure N-Boc-β³-amino acid methyl esters. rsc.orgrsc.org These β-amino acids are crucial components for building peptidomimetics with enhanced stability against enzymatic degradation.

Introduction of Functional Groups: The synthesis of analogues bearing functional handles for further diversification is a growing trend. For example, N-(Boc)-allylglycine methyl ester, prepared via a palladium-catalyzed cross-coupling, incorporates a terminal alkene that can participate in a wide range of subsequent reactions like metathesis or hydroformylation. orgsyn.orgresearchgate.net

Creation of Constrained Analogues: To control peptide conformation, constrained analogues are highly sought after. Research in this area includes the synthesis of N-Boc-protected bicycloproline, a highly rigid quaternary carbocyclic α-amino acid, which involves a rhodium-catalyzed C-H insertion to install the amine on a cyclopentane (B165970) ring. nih.gov Other strategies involve incorporating the Boc-amino ester motif into larger heterocyclic systems, such as piperidines, to create novel chiral building blocks. rsc.org

Table 2: Examples of this compound Analogues and Their Applications

| Analogue Type | Synthetic Method | Tuned Property | Application |

|---|---|---|---|

| β³-Amino Acid Esters | Arndt-Eistert or Wittig-type homologation rsc.orgrsc.org | Altered backbone, enhanced proteolytic stability | Peptidomimetics, foldamers |

| Allylglycine Esters | Pd-catalyzed cross-coupling orgsyn.orgresearchgate.net | Alkene functionality for further reaction | Cross-linking, metathesis |

| Bicyclic Amino Acids | Rh-catalyzed C-H insertion, RCM nih.gov | High conformational rigidity | Constrained peptides, structure-based drug design |

The continued development of such analogues will provide chemists with a rich toolbox of building blocks, enabling the synthesis of molecules with precisely controlled structures and functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Boc-amino)methyl acetate, and how do reaction conditions influence yield and purity?

- Methodology : Use Boc-protected amines (e.g., tert-butoxycarbonyl) as starting materials. Coupling reactions with methyl acetate derivatives (e.g., activated esters or acyl chlorides) under anhydrous conditions are common. Solvent choice (e.g., dichloromethane or DMF) and catalysts (e.g., DMAP) significantly affect reaction efficiency. Monitor intermediates via TLC or HPLC to optimize stoichiometry and reaction time .

- Key Considerations : Control moisture to prevent Boc-group deprotection. Purify via column chromatography or recrystallization, and verify purity using -NMR (e.g., Boc-group protons at ~1.4 ppm) and mass spectrometry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify byproducts (e.g., free amine or ester hydrolysis products). Use kinetic modeling (first-order or Arrhenius equations) to predict shelf-life .

- Data Interpretation : Compare degradation rates across conditions. For example, acidic conditions may hydrolyze the ester group, while basic conditions risk Boc-deprotection. Document deviations from expected kinetics to refine storage protocols .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA software) to model transition states and activation energies for reactions with nucleophiles (e.g., amines or thiols). Compare theoretical results with experimental kinetic data (e.g., rate constants from -NMR or IR spectroscopy) .

- Contradiction Analysis : If computational predictions conflict with experimental outcomes (e.g., unexpected regioselectivity), re-evaluate solvent effects or implicit/explicit solvation models in simulations. Cross-validate with isotopic labeling studies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in peptide coupling reactions?

- Methodology : Design a systematic review (following COSMOS-E guidelines) to compare studies using meta-analysis. Variables include catalyst type (e.g., HOBt vs. HOAt), solvent polarity, and substrate steric effects. Use funnel plots to assess publication bias and subgroup analysis to identify confounding factors (e.g., moisture content) .

- Experimental Validation : Reproduce key studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Quantify coupling efficiency via LC-MS and report using CONSORT-like checklists for synthetic reproducibility .

Q. What strategies optimize the enantiomeric purity of Boc-protected derivatives synthesized from this compound?

- Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen catalysts). Analyze enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents. Compare crystallization techniques (e.g., solvent-antisolvent pairs) to enhance resolution .

- Advanced Techniques : Use microfluidic reactors to control mixing dynamics and minimize racemization. Validate scalability by correlating ee with batch size and reactor geometry .

Methodological Frameworks

Q. How should researchers design kinetic studies to elucidate the hydrolysis mechanism of this compound?

- Experimental Design : Perform pseudo-first-order experiments under excess water. Use -NMR to track ester and Boc-group hydrolysis simultaneously. For pH-dependent studies, employ buffer systems with ionic strength adjustments to isolate specific acid/base catalysis .

- Data Analysis : Apply the Eyring equation to calculate activation parameters (, ). If deviations from linearity occur (e.g., in Arrhenius plots), consider competing pathways or solvent participation .

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Best Practices :

- Document all synthetic steps with exact reagent grades (e.g., anhydrous solvents from specific suppliers) and equipment calibration data.

- Share raw spectral data (e.g., NMR FID files) and crystallization conditions in supplementary materials.

- Use automated platforms (e.g., Chemspeed or Unchained Labs) for high-throughput screening of reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.